molecular formula C8H16N2O3 B112474 l-Alanyl-l-valine CAS No. 3303-45-5

l-Alanyl-l-valine

Cat. No. B112474
CAS RN: 3303-45-5
M. Wt: 188.22 g/mol
InChI Key: LIWMQSWFLXEGMA-WDSKDSINSA-N
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Description

L-Alanyl-l-valine is a dipeptide composed of the amino acids alanine and valine . The strong effect of the amino acid sequence in this compound on their sorption properties toward organic compounds and water, and the thermal stability of the inclusion compounds of these dipeptides have been found .


Molecular Structure Analysis

The molecular formula of this compound is C8H16N2O3 . It contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl .


Chemical Reactions Analysis

This compound has been found to interact with organic vapors, demonstrating thermal stability of clathrates and sorption capacity . The exact chemical reactions involving this compound are not specified in the search results.


Physical And Chemical Properties Analysis

This compound has been found to have strong sorption properties toward organic compounds and water . Its thermal stability has also been noted . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Metabolic Engineering in Corynebacterium glutamicum for l-Valine Production:

    • Corynebacterium glutamicum has been studied for its role in l-valine production. Aminotransferases in the bacteria, interacting with l-alanine, have significant implications in metabolic engineering for enhanced l-valine production, which is an essential branched-chain amino acid (Marienhagen & Eggeling, 2008).
  • Solvation Behavior with Antibacterial Drugs:

    • Investigations into the interactions of l-Alanyl-l-valine with antibacterial drugs, like ampicillin, using volumetric and acoustic methods, provide insights into drug-dipeptide interactions and their implications in pharmaceutical formulations (Kumar, Singla, & Jindal, 2013).
  • Biosensor-Driven Adaptive Laboratory Evolution:

    • This compound is implicated in research focusing on biosensor-driven evolution in Corynebacterium glutamicum. This approach enhances the strain's growth rate and l-valine production, demonstrating its potential in improving microbial metabolite production (Mahr et al., 2015).
  • Study of Dipeptide Films with Organic Vapors:

    • Research on this compound and l-valyl-l-alanine interaction with organic vapors, such as chloroalkanes, has revealed their sorption properties and thermal stability, contributing to understanding the behavior of short-chain oligopeptides (Ziganshin et al., 2015).
  • Peptide Interaction in Ionic Liquids:

    • Studies of l-Alanine- and l-Valine-containing peptides in ionic liquid media using NMR spectroscopy offer valuable insights into molecular interactions and solute-solvent relationships, which are crucial for understanding peptide behavior in different media (Seitkalieva et al., 2014).

Mechanism of Action

Target of Action

It’s known that the dipeptide molecules of l-alanyl-l-valine can interact with organic compounds and water . The strong effect of the amino acid sequence in this compound on their sorption properties toward these compounds has been observed .

Mode of Action

This compound interacts with its targets through the formation of a parallel β-sheet via hydrogen bonds . This interaction leads to changes in the morphology of dipeptide films . The strong effect of the amino acid sequence in this compound on their sorption properties toward organic compounds and water has been found .

Biochemical Pathways

It’s known that this compound has a strong effect on the sorption properties of organic compounds and water . This suggests that it may influence various biochemical pathways related to these compounds.

Pharmacokinetics

The thermal stability of the inclusion compounds of this compound has been found to be high , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the change in the morphology of dipeptide films . This is due to the formation of a parallel β-sheet through hydrogen bonds . The this compound dipeptide molecules assemble to form this structure, while the l-alanine molecules fill the large channels located in the interlayer space .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the thermal stability of the inclusion compounds of this compound is high . This suggests that it can maintain its structure and function in various environments. Additionally, this compound has been found to have a strong sorption capacity for organic compounds and water , indicating that its action, efficacy, and stability may be influenced by the presence of these compounds in the environment.

properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWMQSWFLXEGMA-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316215
Record name L-Alanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

3303-45-5
Record name L-Alanyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3303-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-L-Alanyl-L-valine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-alanyl-L-valine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Alanylvaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028700
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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